molecular formula C12H19ClN4O B2899501 2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 2411220-66-9

2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one

Cat. No.: B2899501
CAS No.: 2411220-66-9
M. Wt: 270.76
InChI Key: RYPQQJZDFPVVML-UHFFFAOYSA-N
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Description

2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one is a complex organic compound that features a piperazine ring substituted with a 2-methylpyrazol group and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one typically involves multiple steps. One common method involves the reaction of 2-methylpyrazole with a suitable piperazine derivative under controlled conditions. The resulting intermediate is then reacted with a chloropropanone derivative to yield the final product. The reaction conditions often require specific solvents, temperatures, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to achieve efficient and sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[4-(2-pyrazinyl)piperazin-1-yl]propan-1-one
  • 2-Chloro-1-[4-(2-pyridyl)piperazin-1-yl]propan-1-one
  • 2-Chloro-1-[4-(2-imidazolyl)piperazin-1-yl]propan-1-one

Uniqueness

2-chloro-1-{4-[(1-methyl-1H-pyrazol-5-yl)methyl]piperazin-1-yl}propan-1-one is unique due to the presence of the 2-methylpyrazol group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-chloro-1-[4-[(2-methylpyrazol-3-yl)methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O/c1-10(13)12(18)17-7-5-16(6-8-17)9-11-3-4-14-15(11)2/h3-4,10H,5-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPQQJZDFPVVML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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